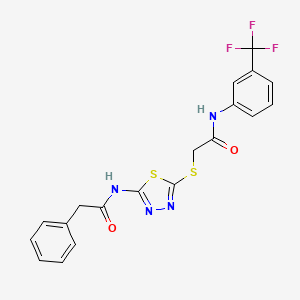

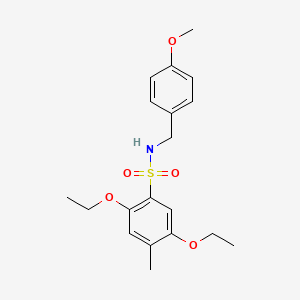

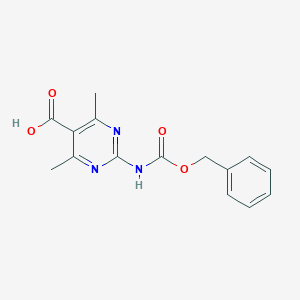

![molecular formula C12H9N3O3S B2451491 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid CAS No. 887214-06-4](/img/structure/B2451491.png)

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H9N3O3S. It has an average mass of 275.283 Da and a monoisotopic mass of 275.036469 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new Lewis acid-based deep eutectic solvent (LA-DES) was synthesized using diphenhydramine hydrochloride and CoCl2·6H2O, and identified by FT-IR and 1HNMR techniques . This LA-DES was used in the efficient synthesis of a novel array of thiadiazolo [2,3-b]quinazolin-6-one scaffolds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiadiazolo[2,3-b]quinazolin-2-yl group attached to a propanoic acid moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic ability of a Lewis acid-based deep eutectic solvent was ascertained in the efficient synthesis of a novel array of thiadiazolo [2,3-b]quinazolin-6-one scaffolds via a one-pot three-component reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C12H9N3O3S, an average mass of 275.283 Da, and a monoisotopic mass of 275.036469 Da .Scientific Research Applications

Synthesis and Chemical Properties

- 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid and related compounds have been synthesized through various methods. For example, 3-Amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones were converted into 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones on treatment with carboxylic acids and POCl3 (Britsun, Esipenko, & Lozinskii, 2006). Additionally, the one-pot synthesis of novel 3-(2-oxo-2H-chromen-3-yl)-[1,3,4] thiadiazino [2,3-b] quinazolin-6(2H)-ones using microwave irradiation has been developed (Kumar, De Clercq, & Rajitha, 2007).

Pharmacological Properties

- Some derivatives of this compound have been evaluated for their pharmacological properties. For instance, derivatives have shown analgesic and anti-inflammatory activities, as well as anticonvulsant activity. The most active compound in one study was found to be 3-([4-[2-(m-methoxy-p-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]methylamino)-2-methyl-6-bromo-quinazolin-4(3H)-one (Archana, Srivastava, & Kumar, 2002).

Anticancer Activity

- Several studies have focused on the anticancer potential of these compounds. Novel derivatives like 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones have shown promising in vitro anticancer activity against human cervical cancer cell lines and in vivo activity against Ehrlich’s Ascites Carcinoma induced in mice (Joseph et al., 2010). Another study synthesized and evaluated novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones for antitumor activities on human cancer cell lines (Wu & Zhang, 2016).

Antibacterial and Antifungal Activities

- Some derivatives of this compound have shown antimicrobial properties. For instance, new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one were evaluated for their antifungal and antibacterial potential (Sahu, Patel, & Sahoo, 2020).

Future Directions

The future directions in the research of “3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of more efficient synthesis methods and the discovery of new biological activities could be particularly promising areas of research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have shown a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activities .

Mode of Action

It’s known that in the reaction with carbon disulfide, similar compounds form the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids depending on the molar ratio . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biological processes, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have shown a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3,4-thiadiazole derivatives, including 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid, are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication

Cellular Effects

They have the ability to inhibit replication of both bacterial and cancer cells

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-10(17)6-5-9-14-15-11(18)7-3-1-2-4-8(7)13-12(15)19-9/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJXLGRTCYHLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide](/img/structure/B2451417.png)

![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)